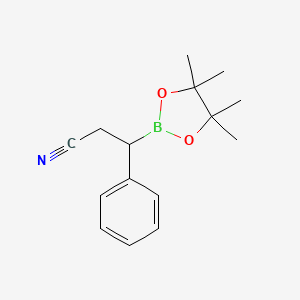

beta-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)benzenepropanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .

Synthesis Analysis

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It may also be used in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Chemical Reactions Analysis

As mentioned in the synthesis analysis, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can undergo borylation and hydroboration reactions .Physical And Chemical Properties Analysis

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has a boiling point of 42-43 °C/50 mmHg, a density of 0.882 g/mL at 25 °C, and a refractive index of n20/D 1.396 (lit.) .Scientific Research Applications

Organic Synthesis Reagent

This compound can be used as a reagent in organic synthesis . It can participate in various reactions to form new bonds and structures, making it a versatile tool in the synthesis of complex organic molecules.

Catalyst in Chemical Reactions

It can act as a catalyst in certain chemical reactions . A catalyst is a substance that increases the rate of a chemical reaction by reducing the energy barrier of the reaction, without being consumed in the process.

Borylation Agent

The compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Borylation is a chemical process that involves the addition of a boron atom to a molecule.

Hydroboration Reactions

It can be used in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . Hydroboration is a chemical reaction that involves the addition of a boron-hydrogen bond to a carbon-carbon double or triple bond.

Suzuki-Miyaura Cross-Coupling Reactions

This compound can be used as a reagent in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic chemistry to create carbon-carbon bonds between two different types of organic molecules.

Transesterification Reactions

It can be used in transesterification reactions . Transesterification is a chemical reaction that exchanges the organic group R″ of an ester with the organic group R′ of an alcohol.

Mechanism of Action

Target of Action

Compounds with similar structures are often used in organic synthesis as reagents and catalysts .

Mode of Action

Similar compounds are known to participate in borylation reactions . In these reactions, the boron atom in the compound can form bonds with other atoms in a target molecule, facilitating various chemical transformations.

Biochemical Pathways

It’s worth noting that the compound’s potential to participate in borylation reactions could influence a variety of biochemical processes, depending on the specific context of its use .

Pharmacokinetics

It’s known that the compound is insoluble in water , which could impact its bioavailability and distribution within a biological system.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s known to be insoluble in water but soluble in organic solvents like chloroform, ether, and dichloromethane . Therefore, the presence of these solvents could enhance the compound’s reactivity. Additionally, the compound may hydrolyze under humid conditions , which could affect its stability and efficacy.

Safety and Hazards

properties

IUPAC Name |

3-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO2/c1-14(2)15(3,4)19-16(18-14)13(10-11-17)12-8-6-5-7-9-12/h5-9,13H,10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWKWZHNONSMMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(CC#N)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)benzenepropanenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazin-3-yl}thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2413759.png)

![4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)butanoic acid](/img/structure/B2413760.png)

![N-isopropyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide](/img/structure/B2413761.png)

![Tert-butyl 3-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2413762.png)

![(1,3-Dioxobenzo[de]isoquinolin-2-yl) acetate](/img/structure/B2413763.png)

![N-(4-ethoxyphenyl)-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2413774.png)

![N-[4-(diethylsulfamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B2413777.png)